molecular formula C8H9FN2O B2801684 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 2229261-23-6

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2801684
CAS No.: 2229261-23-6
M. Wt: 168.171
InChI Key: IEXBJUSXEWNOJC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is the SARS-CoV-2 main protease (Mpro) . This protease plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a key target for therapeutic intervention .

Mode of Action

The compound interacts with the SARS-CoV-2 Mpro through a process of molecular docking . This interaction results in the inhibition of the protease, thereby preventing the virus from replicating within the host cell .

Biochemical Pathways

The inhibition of the SARS-CoV-2 Mpro affects the viral replication pathway. By blocking the activity of this protease, the compound prevents the virus from producing essential proteins, thereby halting its replication process .

Pharmacokinetics

The compound was selected for synthesis and evaluation through a process of virtual screening, molecular dynamics simulation, and mm/gbsa calculations . This suggests that the compound likely has favorable pharmacokinetic properties that allow it to effectively interact with its target.

Result of Action

The result of the compound’s action is the inhibition of the SARS-CoV-2 Mpro. This leads to a decrease in viral replication, thereby reducing the severity of the infection . In testing, two hits with IC50 values below 60 μM were found, with the best result of 27.31 μM for racemic amide 9m .

Action Environment

The action of 5-Fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is influenced by various environmental factors. For instance, the effectiveness of different approaches for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data . The best convergence was achieved when long molecular dynamics simulations (200 ns) of complexes from docking were carried out, followed by calculations of free binding energies with the MM/GBSA method and explicit accounting of entropy . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoro-1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The methyl group also contributes to its distinct properties compared to other indazole derivatives .

Properties

IUPAC Name

5-fluoro-1-methyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11-7-3-2-6(9)8(12)5(7)4-10-11/h4,6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXBJUSXEWNOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)C(CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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